molecular formula C14H10N2O4S B2667427 Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-51-5

Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2667427
CAS No.: 864860-51-5
M. Wt: 302.3
InChI Key: UGGSHTLGTKLRNH-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a unique combination of furan, benzo[d]thiazole, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the furan-2-carboxamido group: This step involves the reaction of the benzo[d]thiazole derivative with furan-2-carboxylic acid or its derivatives under amide coupling conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate: shares similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

  • The unique combination of the furan, benzo[d]thiazole, and carboxylate groups in this compound provides distinct chemical properties and potential applications that are not found in simpler benzo[d]thiazole or furan derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c1-19-13(18)8-4-5-9-11(7-8)21-14(15-9)16-12(17)10-3-2-6-20-10/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGSHTLGTKLRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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